![molecular formula C13H11Cl2NS B14364111 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline CAS No. 92023-60-4](/img/structure/B14364111.png)
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group and a sulfanylmethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline typically involves the reaction of 4-chlorobenzyl chloride with 3-chloroaniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-chloroaniline attacks the benzylic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanylmethyl group plays a crucial role in this interaction by forming hydrogen bonds and other non-covalent interactions with the target enzyme.
相似化合物的比较
Similar Compounds
3-Chloroaniline: Similar structure but lacks the sulfanylmethyl group.
4-Chlorobenzyl chloride: Similar structure but lacks the amine group.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups but lacks the amine group.
Uniqueness
3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline is unique due to the presence of both the chloro and sulfanylmethyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
92023-60-4 |
|---|---|
分子式 |
C13H11Cl2NS |
分子量 |
284.2 g/mol |
IUPAC 名称 |
3-chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C13H11Cl2NS/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(16)7-13(9)15/h1-7H,8,16H2 |
InChI 键 |
JXPALVGCNKMATI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SCC2=C(C=C(C=C2)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
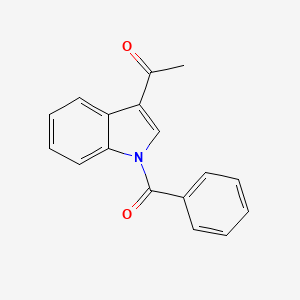
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
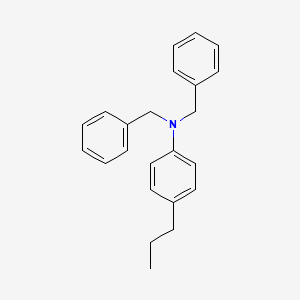
![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)
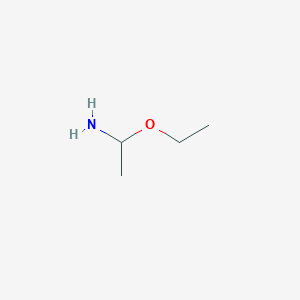
![2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde](/img/structure/B14364066.png)
![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)
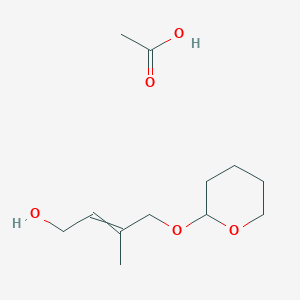
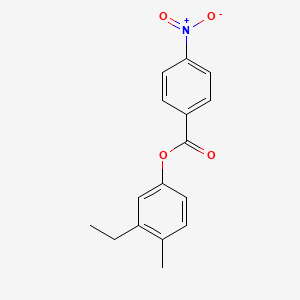
silane](/img/structure/B14364102.png)
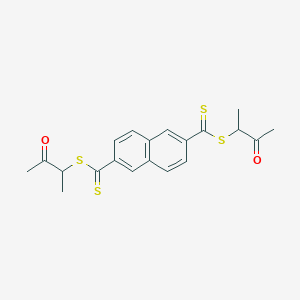
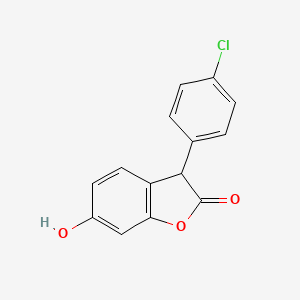
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
